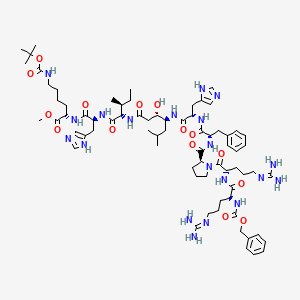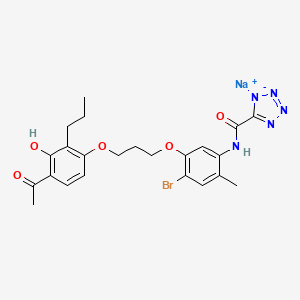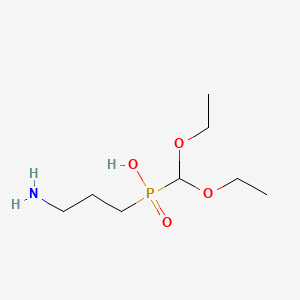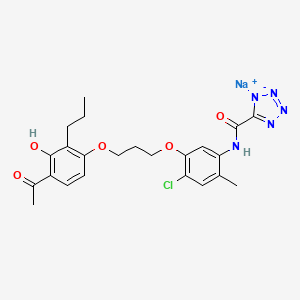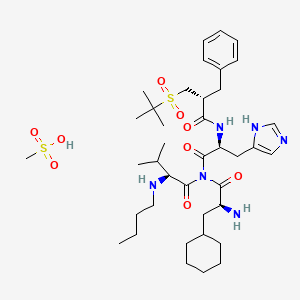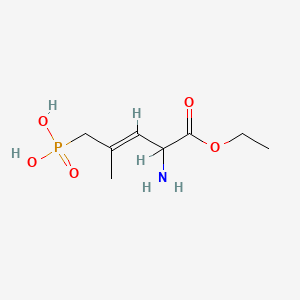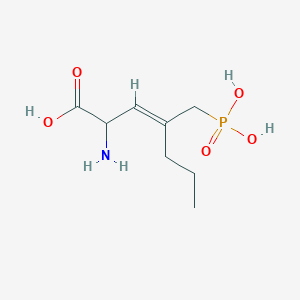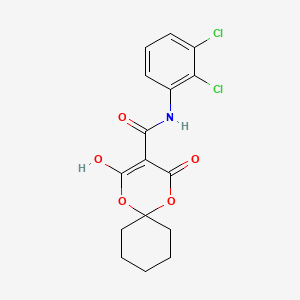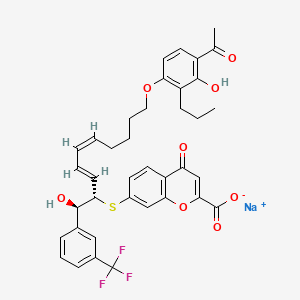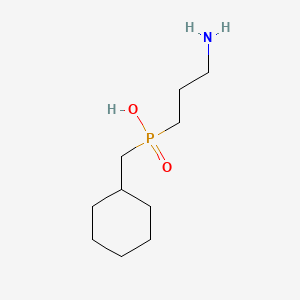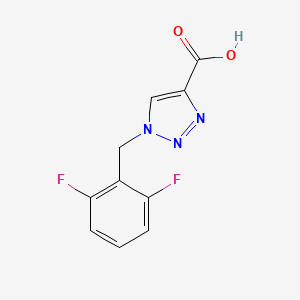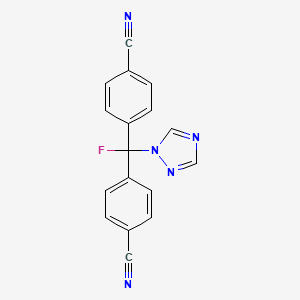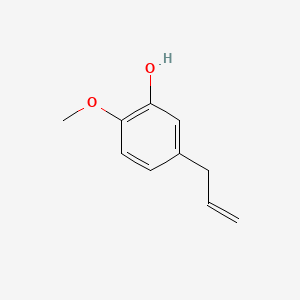
查维贝托
描述
Chavibetol is an organic chemical compound belonging to the phenylpropanoid class. It is one of the primary constituents of the essential oil derived from the leaves of the betel plant (Piper betel) and Pimenta pseudocaryophyllus . Chavibetol is known for its aromatic properties and spicy odor, making it a significant component in various traditional and medicinal applications .
科学研究应用
Chavibetol has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor for synthesizing other phenylpropanoid compounds.
- Employed in the study of reaction mechanisms and pathways involving phenolic compounds.
Biology:
- Investigated for its antimicrobial and antioxidant properties.
- Studied for its potential role in modulating enzyme activities and cellular processes.
Medicine:
- Evaluated for its therapeutic potential in treating thyrotoxicosis by normalizing thyroid hormone levels and preserving thyroid tissue integrity .
- Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis .
Industry:
作用机制
Target of Action
Chavibetol, an organic chemical compound of the phenylpropanoid class , primarily targets thyroid peroxidase (TPO) . TPO is an enzyme involved in the synthesis of thyroid hormones, which play a crucial role in metabolism, growth, and development.
Mode of Action
Chavibetol interacts with its target, TPO, and alters its expression . This interaction leads to a normalization of various indices in thyrotoxic rats, including TPO . The compound’s mode of action may also involve surface interaction with the bacterial cell wall and membrane, leading to alterations in the primary structure of the cell wall, ultimately causing pore formation and degradation of bacterial components .
Biochemical Pathways
Chavibetol affects the biochemical pathways related to thyroid hormone synthesis. It influences the activities of hepatic 5′mono-deiodinase-I, glucose-6-phosphatase, sodium-potassium-ATPase, and lipid peroxidation, and it also impacts cellular antioxidants . These changes in enzyme activities and antioxidant levels are part of the compound’s mechanism of action.
Result of Action
The result of Chavibetol’s action is the normalization of various indices in thyrotoxic rats, including TPO . This suggests its potential to correct thyrotoxicosis. Moreover, Chavibetol has been found to inhibit microbial growth and damage various gram-positive and gram-negative bacteria as well as various fungus species .
Action Environment
The action of Chavibetol can be influenced by environmental factors. For instance, the presence of Chavibetol in chewing saliva samples has been found to protect against photosensitization-mediated lipid peroxidation in rodent liver mitochondria . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment in which it is consumed or applied.
生化分析
Biochemical Properties
Chavibetol is a phenolic compound found in Piper betel leaves . It interacts with various biomolecules, contributing to its antioxidant activity . The presence of phenol and phenolic compounds like Chavibetol in Piper betel leaves is believed to be responsible for its antioxidant activity .
Cellular Effects
Chavibetol has been shown to have significant effects on various types of cells. In a study on thyrotoxicosis in rats, Chavibetol was found to normalize almost all indices including thyroid peroxidase (TPO) and also preserved the integrity of thyroid tissues . This suggests its potential to correct thyrotoxicosis .
Molecular Mechanism
Chavibetol acts as a radioprotectant and exhibits substantial immunomodulatory and free radical scavenging activities . It synergizes with hydroxychavicol to exert antiproliferative activity against human prostate cancer PC-3 cells . Chavibetol is also a known ROS scavenger and appears to have an important role against photosensitization-induced biological damage .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Chavibetol in laboratory settings are limited, it’s known that Chavibetol has been used in various studies over time. For instance, it has been used in studies investigating its effects on thyrotoxicosis .
Dosage Effects in Animal Models
In a study on thyrotoxicosis in rats, Chavibetol was administered at a dosage of 20.0 mg/kg for 2 weeks after the rats were rendered thyrotoxic . This dosage of Chavibetol was found to have significant ameliorative effects in thyrotoxicosis of rats .
准备方法
Synthetic Routes and Reaction Conditions: Chavibetol can be isolated from the essential oil of Piper betel leaves using high-performance liquid chromatography (HPLC). The process involves the extraction of the essential oil followed by purification using HPLC to achieve high purity and mass recovery . The purity of the isolated chavibetol can reach up to 98.7%, with a mass recovery of 94.6% .
Industrial Production Methods: In industrial settings, chavibetol is typically extracted from the crude essential oil of Pimenta pseudocaryophyllus leaves. The extraction process involves subcritical water extraction combined with HPLC to isolate chavibetol with high purity and productivity .
化学反应分析
Types of Reactions: Chavibetol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Chavibetol can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of chavibetol can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving chavibetol often use halogenating agents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of chavibetol, such as hydroxylated or halogenated compounds, which exhibit enhanced biological and chemical properties.
相似化合物的比较
- Eugenol
- Hydroxychavicol
- Methyleugenol
Chavibetol’s unique combination of biological activities and chemical properties makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
2-methoxy-5-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3,5-7,11H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBVQXIMTZKSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198206 | |
| Record name | Chavibetol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-19-9 | |
| Record name | Chavibetol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chavibetol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chavibetol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHAVIBETOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE7NQ16G4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



